1,1-Dibenzyl-3-ethylthiourea
Description
1,1-Dibenzyl-3-ethylthiourea is an organosulfur compound with the molecular formula C₁₇H₂₀N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes . Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-ethylthiourea can be synthesized through the reaction of dibenzylamine with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
C6H5CH2NHCH2C6H5+C2H5NCS→C6H5CH2NHC(S)NHC2H5CH2C6H5
Biological Activity
1,1-Dibenzyl-3-ethylthiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2S
- Molecular Weight : 270.38 g/mol
The compound features a thiourea functional group, which is known for its ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : Thioureas can inhibit enzymes by binding to their active sites or allosteric sites. This inhibition can affect metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Research has shown that thiourea derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of several thiourea derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured against common pathogens:
Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 250 | 5 |
Escherichia coli | 500 | 5 |
Pseudomonas aeruginosa | 1000 | 5 |
These results indicate that while effective, the compound's potency may not surpass conventional antibiotics like ciprofloxacin in some cases .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiourea derivatives. For instance, a compound structurally similar to this compound was tested on MCF-7 breast cancer cells. The findings included:
- IC50 Value : The compound exhibited an IC50 of 225 µM, indicating moderate efficacy in inhibiting cell proliferation.
- Mechanism of Action : Treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and possible initiation of apoptosis. Flow cytometry analysis revealed a significant accumulation of cells in the S phase of the cell cycle, indicating disruption of normal cell cycle progression .
Case Studies
Several case studies have explored the biological activity of thiourea derivatives:
- Antimicrobial Study : A series of synthesized thioureas were tested against clinical isolates of bacteria. The study found that certain modifications to the thiourea structure enhanced antimicrobial potency significantly.
- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that modifications in the benzyl groups attached to the thiourea core could lead to improved anticancer activity.
Safety and Toxicity
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Thioureas have been associated with potential toxicity, including:
Properties
IUPAC Name |
1,1-dibenzyl-3-ethylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-2-18-17(20)19(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQFIMWLWCECZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983193 | |
Record name | N,N-Dibenzyl-N'-ethylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64575-17-3 | |
Record name | NSC174045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dibenzyl-N'-ethylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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